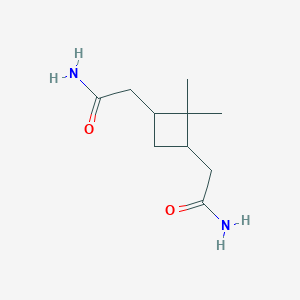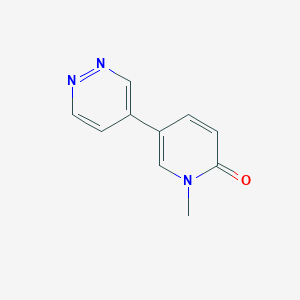
1-Methyl-5-(pyridazin-4-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(pyridazin-4-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridazinyl group attached to a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(pyridazin-4-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridazine with 2-methylpyridin-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(pyridazin-4-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced pyridazinyl-pyridinone compounds.
Substitution: Formation of substituted pyridazinyl-pyridinone derivatives.
Scientific Research Applications
1-Methyl-5-(pyridazin-4-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(pyridazin-4-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyridazinyl and pyridinone rings.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-(pyridin-4-yl)pyridin-2(1H)-one: Similar structure but with a pyridinyl group instead of a pyridazinyl group.
1-Methyl-5-(pyrazin-4-yl)pyridin-2(1H)-one: Contains a pyrazinyl group instead of a pyridazinyl group.
1-Methyl-5-(pyrimidin-4-yl)pyridin-2(1H)-one: Features a pyrimidinyl group in place of the pyridazinyl group.
Uniqueness
1-Methyl-5-(pyridazin-4-yl)pyridin-2(1H)-one is unique due to the presence of the pyridazinyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
90024-20-7 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-methyl-5-pyridazin-4-ylpyridin-2-one |
InChI |
InChI=1S/C10H9N3O/c1-13-7-9(2-3-10(13)14)8-4-5-11-12-6-8/h2-7H,1H3 |
InChI Key |
ONAZKJBTEAWPBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=CN=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


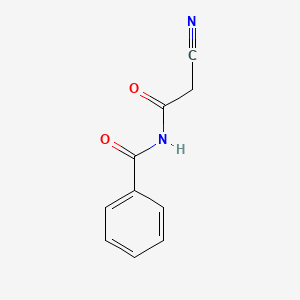
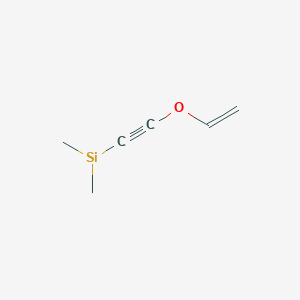
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)


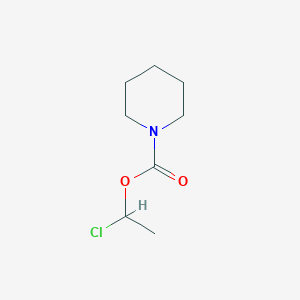
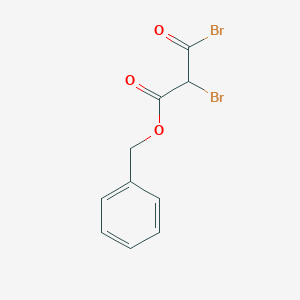
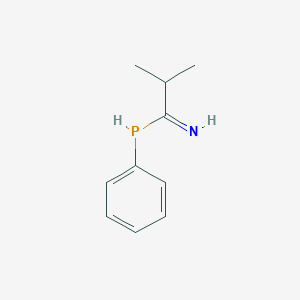
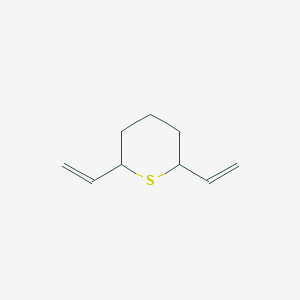
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
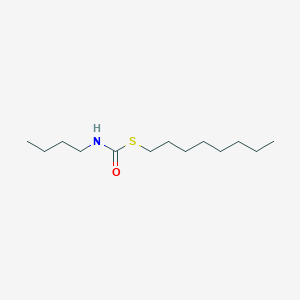
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
